molecular formula C7H6FNO2 B1512574 2-Fluoro-6-methylisonicotinic acid

2-Fluoro-6-methylisonicotinic acid

Cat. No.: B1512574
M. Wt: 155.13 g/mol
InChI Key: IEGMXPAJVPBGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-methylisonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring a fluorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring. Methyl groups at the 6-position may contribute to steric effects, altering reactivity or binding interactions in pharmaceutical or agrochemical applications.

Properties

IUPAC Name

2-fluoro-6-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGMXPAJVPBGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261754
Record name 2-Fluoro-6-methyl-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-00-9
Record name 2-Fluoro-6-methyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methyl-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Replacing fluorine with chlorine (e.g., 2-chloro-6-methylisonicotinic acid) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability . Fluorine’s electronegativity can strengthen hydrogen bonding in target interactions, a critical factor in drug design.
  • Amino vs. Methyl Substitution: The amino group in 2-amino-6-fluoroisonicotinic acid introduces hydrogen-bonding capability, making it a versatile intermediate for synthesizing bioactive molecules .
  • Steric and Electronic Modifications : Methyl groups at the 4- or 6-positions (e.g., 2,6-dichloro-4-methylnicotinic acid) alter steric bulk, impacting binding affinity in enzyme inhibition studies .

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